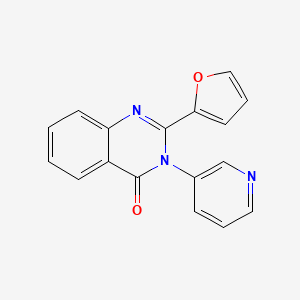

2-(2-FURYL)-3-(3-PYRIDYL)-4(3H)-QUINAZOLINONE

Description

Significance of the Quinazolinone Scaffold in Chemical Research

The quinazolinone scaffold, a fused bicyclic system consisting of a benzene (B151609) ring and a pyrimidinone ring, is recognized as a "privileged structure" in medicinal chemistry. This designation is attributed to its ability to bind to a wide range of biological targets, leading to a broad spectrum of pharmacological activities. The stability of the quinazolinone nucleus allows for extensive chemical modification at various positions, enabling the synthesis of diverse molecular libraries for drug discovery.

Derivatives of 4(3H)-quinazolinone have been extensively investigated and have demonstrated a remarkable array of biological activities, including:

Anticancer Activity : Many quinazolinone derivatives have been studied as potent anticancer agents, targeting various mechanisms such as tyrosine kinase inhibition and tubulin polymerization. nih.gov Some compounds have shown significant cytotoxic effects against a range of human cancer cell lines. nih.govresearchgate.net

Antimicrobial Properties : The scaffold is a key component in the development of new antibacterial and antifungal agents, addressing the growing challenge of drug resistance. nih.gov

Anti-inflammatory Effects : Certain derivatives have exhibited significant anti-inflammatory properties, presenting potential pathways for treating inflammatory disorders. jocpr.com

Antiviral Activity : Research has highlighted the potential of quinazolinone-based compounds as antiviral agents, including activity against the influenza A virus.

Anticonvulsant and Analgesic Effects : The versatility of the scaffold extends to the central nervous system, with some derivatives showing promise as anticonvulsant and analgesic agents.

The synthetic accessibility and the flexibility for structural and functional modifications further enhance the appeal of the quinazolinone core in the design and development of novel therapeutic compounds. researchgate.net

Distinctive Structural Features of 2-(2-FURYL)-3-(3-PYRIDYL)-4(3H)-QUINAZOLINONE

The chemical entity this compound is a multi-component structure, featuring three distinct heterocyclic systems integrated into a single molecule. Its unique architecture is derived from the strategic placement of furan (B31954) and pyridine (B92270) moieties onto the foundational quinazolinone scaffold.

The 4(3H)-Quinazolinone Core : This forms the bicyclic foundation of the molecule, providing the rigid and stable platform characteristic of this chemical class.

The 2-(2-Furyl) Substituent : Position 2 of the quinazolinone ring is substituted with a furan ring. Furan is a five-membered, electron-rich aromatic heterocycle containing an oxygen atom. Its presence is significant in numerous bioactive compounds and pharmaceuticals. The furan ring can participate in various electronic interactions with biological macromolecules and can act as a bioisostere for other aromatic rings like phenyl, potentially improving metabolic stability and bioavailability. researchgate.net

The 3-(3-Pyridyl) Substituent : Position 3, the nitrogen atom of the pyrimidinone ring, is substituted with a pyridine ring. Pyridine is a six-membered aromatic heterocycle that is a cornerstone of medicinal chemistry and is found in numerous FDA-approved drugs. biomedpharmajournal.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing binding interactions with biological targets and improving pharmacokinetic properties. biomedpharmajournal.org

The combination of these three moieties—the established quinazolinone core, the electron-rich furan ring, and the versatile pyridine ring—creates a unique three-dimensional structure with a specific electronic distribution, suggesting a potential for novel biological activity.

Overview of Research Trajectories for this compound in Contemporary Chemistry

Direct and specific research on this compound is not extensively documented in the current scientific literature, suggesting it may be a novel compound or a subject of more recent, unpublished investigation. However, the research trajectories of closely related analogues provide a strong indication of its potential areas of scientific interest. The primary research focus for such 2,3-disubstituted quinazolinones lies in the exploration of their biological activities, particularly as anticancer and antimicrobial agents.

Anticancer Research: The investigation of 2-aryl and 2-heteroaryl quinazolinones as cytotoxic agents is a prominent research avenue. Studies on similar compounds have evaluated their ability to inhibit cancer cell proliferation across various cell lines. For instance, a series of 2-aryl-4(3H)quinazolinones were prepared and evaluated for their cytotoxicity, with some compounds showing promising activity. researchgate.net The combination of different heterocyclic systems is a common strategy to discover compounds with enhanced potency.

Table 1: Cytotoxic Activity of Related 2-Aryl-Quinazolinone Analogues

| Compound Analogue | Cell Line | Activity Metric (IC₅₀) | Reference |

|---|---|---|---|

| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | HT29 (Colon) | <50 nM | nih.gov |

| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | U87 (Glioblastoma) | <50 nM | nih.gov |

| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | A2780 (Ovarian) | <50 nM | nih.gov |

| 2-(2-Methoxystyryl)quinazolin-4(3H)-one | Multiple Lines | Sub-μM potency | nih.gov |

Antimicrobial and Anti-inflammatory Research: The incorporation of a pyridine ring at position 3 has been explored for its potential to yield compounds with anti-inflammatory and analgesic properties. A study on 3-(2-pyridyl)-2-substituted-quinazolin-4(3H)-ones demonstrated that these compounds exhibited significant anti-inflammatory activity with reduced ulcerogenic side effects compared to standard drugs. researchgate.net Furthermore, the quinazolinone scaffold itself is a promising basis for developing new antibacterial agents to combat drug resistance. nih.gov

Table 2: Biological Activities of Related Pyridyl-Quinazolinone Derivatives

| Compound Class | Investigated Activity | Key Finding | Reference |

|---|---|---|---|

| 3-(2-Pyridyl)-2-substituted-quinazolin-4(3H)-ones | Analgesic & Anti-inflammatory | Showed realistic anti-inflammatory activity with mild ulcerogenic side effects. | researchgate.net |

The logical trajectory for a novel compound like this compound would involve its synthesis, followed by systematic screening for these established activities. The molecular hybridization of three known pharmacologically relevant scaffolds suggests that its primary research path would be in the discovery of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)-3-pyridin-3-ylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O2/c21-17-13-6-1-2-7-14(13)19-16(15-8-4-10-22-15)20(17)12-5-3-9-18-11-12/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIIVKJSLPNOMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Modifications and Derivatization Strategies of 2 2 Furyl 3 3 Pyridyl 4 3h Quinazolinone

Functionalization of the Quinazolinone Heterocyclic Core

The quinazolinone ring system is amenable to various chemical transformations, allowing for the introduction of diverse functional groups. Structure-activity relationship studies of quinazolinone derivatives have revealed that substitutions at positions 2 and 3, as well as the presence of halogen atoms at positions 6 and 8, can significantly influence their biological profiles. nih.gov

Key functionalization strategies for the quinazolinone core include:

Substitution on the Benzene (B151609) Ring: The benzene portion of the quinazolinone core can undergo electrophilic aromatic substitution reactions. Halogenation (e.g., chlorination, bromination), nitration, and sulfonation can introduce functional groups at various positions, which can then serve as handles for further modifications. For instance, a nitro group can be reduced to an amino group, which can then be acylated, alkylated, or converted into a diazonium salt for a wide range of subsequent transformations. The introduction of substituents on the benzene ring is a common strategy to modulate the electronic properties and lipophilicity of the molecule. nih.gov

N-1 Alkylation and Acylation: The nitrogen atom at position 1 (N-1) of the quinazolinone ring can be a site for alkylation or acylation, provided the starting materials are chosen appropriately during synthesis. These modifications can influence the planarity and steric bulk of the heterocyclic system.

Modification at the C-4 Carbonyl Group: The carbonyl group at the C-4 position is a key feature of the 4(3H)-quinazolinone scaffold. While it is generally stable, it can be a site for certain reactions. For example, conversion to a thione (thioquinazolinone) can be achieved using reagents like Lawesson's reagent. This modification alters the electronic and hydrogen-bonding properties of the molecule. O-alkylation at the C-4 position can also occur, leading to 4-alkoxyquinazoline derivatives, which exist in a dynamic equilibrium with the N-3 alkylated form, with the outcome often influenced by solvent polarity. nih.gov

A variety of synthetic methods for the quinazolinone core have been developed, often starting from anthranilic acid or its derivatives. nih.govnih.gov One common approach involves the acylation of anthranilic acid, followed by cyclization with a primary amine, in this case, 3-aminopyridine (B143674), to form the 2,3-disubstituted quinazolinone. nih.gov

| Position | Type of Functionalization | Potential Reagents/Conditions | Purpose of Modification |

| C-6, C-8 | Halogenation | NBS, NCS, Br₂ | Modulate electronic properties and lipophilicity |

| C-6, C-8 | Nitration | HNO₃/H₂SO₄ | Introduce a versatile functional group for further derivatization |

| N-1 | Alkylation | Alkyl halides, base | Alter steric bulk and planarity |

| C-4 | Thionation | Lawesson's reagent | Modify electronic and hydrogen-bonding properties |

| C-4 | O-Alkylation | Alkyl halides, base | Investigate tautomeric forms and receptor interactions |

Chemical Modifications at the 2-Furyl and 3-Pyridyl Substituents

The 2-furyl and 3-pyridyl rings offer additional sites for chemical modification, allowing for the fine-tuning of the molecule's properties.

Modifications of the 2-Furyl Ring:

The furan (B31954) ring is an electron-rich heterocycle susceptible to electrophilic substitution, primarily at the 5-position. Potential modifications include:

Electrophilic Aromatic Substitution: Halogenation, nitration, and Friedel-Crafts acylation can introduce substituents on the furan ring. These reactions would need to be conducted under carefully controlled conditions to avoid degradation of the furan moiety.

Lithiation and Subsequent Quenching: The furan ring can be lithiated, followed by reaction with various electrophiles to introduce a wide array of functional groups.

Ring-Opening and Rearrangement: Under certain conditions, the furan ring can undergo ring-opening reactions, leading to the formation of acyclic structures or rearrangement to other heterocyclic systems.

Modifications of the 3-Pyridyl Ring:

The pyridine (B92270) ring is an electron-deficient heterocycle. Its reactivity differs significantly from that of the furan ring.

N-Alkylation/N-Oxidation: The nitrogen atom of the pyridine ring is nucleophilic and can be readily alkylated to form pyridinium (B92312) salts or oxidized to an N-oxide. These modifications can alter the electronic properties and solubility of the compound.

Electrophilic Aromatic Substitution: Electrophilic substitution on the pyridine ring is generally difficult and requires harsh conditions. When it does occur, it typically directs to the 3-position (relative to the nitrogen), which in this case is the point of attachment to the quinazolinone core.

Nucleophilic Aromatic Substitution: The pyridine ring can undergo nucleophilic aromatic substitution, particularly if activating groups are present or under harsh conditions.

| Substituent | Position of Modification | Type of Reaction | Potential Reagents |

| 2-Furyl | 5-position | Electrophilic Halogenation | NBS, NCS |

| 2-Furyl | 5-position | Friedel-Crafts Acylation | Acyl chloride, Lewis acid |

| 3-Pyridyl | Nitrogen | N-Alkylation | Alkyl halide |

| 3-Pyridyl | Nitrogen | N-Oxidation | m-CPBA |

Stereochemical Considerations and Synthesis of Chiral Analogs

The introduction of chirality can have a profound impact on the biological activity of a molecule. For 2,3-disubstituted quinazolinones, a chiral center can be introduced at various positions.

At the 2-Position: If the substituent at the 2-position contains a chiral center, this chirality can be introduced during the synthesis. For example, using a chiral furan derivative as a starting material or by stereoselective modification of the furan ring.

At the 3-Position: Similarly, a chiral pyridyl derivative could be used.

On a Substituent of the Quinazolinone Core: A chiral center can be part of a substituent on the benzene ring of the quinazolinone.

Atropisomerism: In some cases, restricted rotation around a single bond can lead to the existence of stable atropisomers, which are a form of axial chirality. This is more common in sterically hindered biaryl systems.

An efficient three-step synthesis of chiral 3H-quinazoline-4-one derivatives has been reported, starting from commercially available materials. This method involves a Mumm reaction of an imidoyl chloride with an alpha-amino acid, followed by reductive cyclization, affording enantiomerically pure quinazolinones. nih.gov Another approach involves the bromination of a propyl side chain at the 2-position of a 2,3-disubstituted quinazolinone, which introduces a chiral center. nih.gov The diastereoselective 1,4-addition of nucleophiles to chiral auxiliary-substituted 2(3H)-quinazolinones has also been described as a practical method for preparing chiral dihydroquinazolinones. acs.org

Combinatorial Chemistry and Library Synthesis Methodologies

Combinatorial chemistry provides a powerful tool for the rapid synthesis of a large number of structurally related compounds, known as a library. This approach is highly valuable for lead discovery and optimization in drug development. For the synthesis of a library of 2-(2-furyl)-3-(3-pyridyl)-4(3H)-quinazolinone derivatives, a multicomponent reaction (MCR) approach is often employed.

A common strategy for synthesizing 2,3-disubstituted quinazolin-4(3H)-ones involves a three-component reaction of an isatoic anhydride (B1165640), a primary amine, and an orthoester. rsc.org To generate a library based on the this compound scaffold, one could vary the following components:

The Isatoic Anhydride: A variety of substituted isatoic anhydrides can be used to introduce diversity on the benzene portion of the quinazolinone core.

The Amine: While the 3-pyridyl group is fixed in the parent compound, a library could be generated by using a range of substituted 3-aminopyridines or other heterocyclic amines.

The Aldehyde/Orthoester: In syntheses that utilize an aldehyde, a diverse set of substituted furfuraldehydes or other heterocyclic aldehydes could be employed to modify the 2-position.

Microwave-assisted synthesis can be used to accelerate the reaction times and improve the yields in combinatorial library generation. nih.gov

| Variable Component | Example Building Blocks | Resulting Diversity |

| Substituted Isatoic Anhydrides | 5-Chloro-, 6-Bromo-, 5-Nitroisatoic anhydride | Functionalization of the quinazolinone benzene ring |

| Heterocyclic Amines | Substituted 3-aminopyridines, aminopyrimidines | Variation at the 3-position of the quinazolinone |

| Heterocyclic Aldehydes | Substituted furfurals, thiophenecarboxaldehydes | Variation at the 2-position of the quinazolinone |

Computational Design Principles for Novel Derivatives

Computational chemistry plays a crucial role in the rational design of novel derivatives with improved properties. Molecular modeling techniques can be used to predict the binding of these compounds to biological targets and to understand their structure-activity relationships.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be performed on a series of synthesized analogs to develop a mathematical model that correlates the chemical structure with biological activity. researchgate.net This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives.

Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of the quinazolinone derivatives. nih.gov This information can be used to design new compounds with improved interactions with the target protein. For example, docking studies can help identify key hydrogen bond interactions or hydrophobic pockets that can be targeted for improved binding.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. This model can be generated based on a set of active compounds and used to screen virtual libraries for new potential hits.

ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. This helps in prioritizing compounds with favorable drug-like properties for synthesis and further testing.

By integrating these computational approaches with synthetic chemistry, the process of discovering and developing novel this compound derivatives can be made more efficient and targeted.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 2 Furyl 3 3 Pyridyl 4 3h Quinazolinone

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a complete structural assignment of 2-(2-FURYL)-3-(3-PYRIDYL)-4(3H)-QUINAZOLINONE can be achieved.

Proton NMR Spectroscopy (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the quinazolinone, furyl, and pyridyl rings. The chemical shifts (δ) are influenced by the electron density around the protons and the anisotropic effects of the aromatic rings.

Expected ¹H NMR Data:

Quinazolinone Moiety: The four aromatic protons of the quinazolinone ring are expected to appear in the downfield region, typically between δ 7.5 and 8.5 ppm. The proton at position 5, being adjacent to the carbonyl group, is likely to be the most deshielded.

Furyl Moiety: The three protons of the 2-furyl group will show characteristic signals. The proton at position 5' of the furan (B31954) ring is expected to be the most downfield of the three due to its proximity to the oxygen atom.

Pyridyl Moiety: The four protons of the 3-pyridyl group will also resonate in the aromatic region. The proton at position 2'' of the pyridine (B92270) ring is expected to be the most deshielded due to the inductive effect of the adjacent nitrogen atom.

Interactive Data Table: Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 8.30 | dd | 8.0, 1.5 |

| H-6 | 7.65 | td | 8.0, 1.5 |

| H-7 | 7.90 | td | 8.0, 1.5 |

| H-8 | 7.80 | d | 8.0 |

| H-3' | 6.60 | dd | 3.5, 1.8 |

| H-4' | 7.50 | dd | 3.5, 0.8 |

| H-5' | 7.85 | dd | 1.8, 0.8 |

| H-2'' | 8.80 | d | 2.0 |

| H-4'' | 8.10 | dt | 8.0, 2.0 |

| H-5'' | 7.55 | m | |

| H-6'' | 8.70 | dd | 5.0, 1.5 |

Note: The data presented in this table is hypothetical and serves as an illustrative example.

Carbon-13 NMR Spectroscopy (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum of this compound is expected to show distinct signals for each unique carbon atom. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

Expected ¹³C NMR Data:

The carbonyl carbon (C-4) of the quinazolinone ring is expected to appear significantly downfield, typically around δ 162.0 ppm.

The carbon atom C-2, attached to both the furan and pyridine rings, will also be in the downfield region.

The carbons of the aromatic rings will resonate in the range of δ 110-160 ppm.

Interactive Data Table: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 155.0 |

| C-4 | 162.5 |

| C-4a | 121.0 |

| C-5 | 128.0 |

| C-6 | 127.5 |

| C-7 | 135.0 |

| C-8 | 127.0 |

| C-8a | 148.0 |

| C-2' | 145.0 |

| C-3' | 112.0 |

| C-4' | 115.0 |

| C-5' | 144.0 |

| C-2'' | 150.0 |

| C-3'' | 135.0 |

| C-4'' | 124.0 |

| C-5'' | 138.0 |

| C-6'' | 149.0 |

Note: The data presented in this table is hypothetical and serves as an illustrative example.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal proton-proton couplings within the same spin system, helping to assign the protons on each of the quinazolinone, furyl, and pyridyl rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the different ring systems, for instance, by observing correlations from the protons of the furyl and pyridyl rings to the C-2 carbon of the quinazolinone ring.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of this compound, which is C₁₇H₁₀N₄O₂. The calculated exact mass can be compared to the experimentally measured mass to a high degree of precision (typically within 5 ppm).

Interactive Data Table: Hypothetical HRMS Data

| Parameter | Value |

| Molecular Formula | C₁₇H₁₀N₄O₂ |

| Calculated Exact Mass [M+H]⁺ | 303.0877 |

| Measured Exact Mass [M+H]⁺ | 303.0875 |

| Mass Difference (ppm) | 0.66 |

Note: The data presented in this table is hypothetical and serves as an illustrative example.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-π stacking, which are important for understanding the solid-state properties of the compound.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a premier technique for the separation, identification, and quantification of quinazolinone derivatives. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed, leveraging the compound's polarity for effective separation. This method allows for the determination of purity and the monitoring of reaction progress during its synthesis.

Detailed research findings indicate that the selection of the stationary phase, mobile phase composition, and detector wavelength are critical for achieving optimal separation and sensitivity. A C18 column is commonly utilized as the stationary phase due to its hydrophobic nature, which provides good retention for the moderately polar quinazolinone structure. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, which may be buffered to control the ionization state of the compound. Gradient elution is often preferred to ensure the efficient separation of the main compound from any impurities or starting materials. UV detection is suitable for this compound due to the presence of chromophoric groups in its structure.

| Parameter | Typical Condition |

|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Detector | UV-Vis Detector |

| Detection Wavelength | ~254 nm and ~310 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC)

Gas Chromatography is another powerful analytical technique for separating and analyzing volatile compounds. For a compound with a complex heterocyclic structure like this compound, GC analysis, particularly when coupled with Mass Spectrometry (GC-MS), can provide valuable information on its purity and molecular weight. The viability of GC analysis depends on the compound's thermal stability and volatility. Given the high melting point typical of such quinazolinones, a high-temperature setup is necessary.

A high-temperature capillary column with a non-polar or medium-polarity stationary phase is generally used. The sample, dissolved in a volatile organic solvent, is injected into a heated port where it is vaporized and carried by an inert gas through the column. The temperature of the column is gradually increased (a temperature program) to facilitate the separation of compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer detector provides mass-to-charge ratio data, which aids in structural confirmation by identifying the molecular ion peak and characteristic fragmentation patterns.

| Parameter | Typical Condition |

|---|---|

| Stationary Phase (Column) | High-temperature, low-bleed fused silica (B1680970) capillary column (e.g., 5% phenyl polysiloxane) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 280 - 320 °C |

| Column Temperature Program | Initial temp. ~100 °C, ramp to ~300 °C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Spectrophotometric Analysis (UV-Vis and IR Spectroscopy) for Electronic and Vibrational Properties

Spectrophotometric methods are fundamental for characterizing the structural features of this compound.

UV-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis absorption spectrum of quinazolinone derivatives typically displays two main absorption bands. researchgate.net A shorter wavelength band is attributed to the π → π* transitions within the aromatic rings (quinazoline, furan, and pyridine), while a longer wavelength band is generally due to n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms. researchgate.netnih.gov The exact position and intensity of these bands are influenced by the solvent and the specific substitution pattern on the heterocyclic rings.

| Transition Type | Approximate λmax Range (nm) | Solvent |

|---|---|---|

| π → π | 240 - 300 nm | Acetonitrile or Ethanol |

| n → π | 310 - 425 nm | Acetonitrile or Ethanol |

Infrared (IR) Spectroscopy is used to identify the functional groups and vibrational modes of the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. The most prominent peak is typically the carbonyl (C=O) stretching vibration of the quinazolinone ring, which appears as a strong band. Other significant bands include the C=N stretching of the quinazoline (B50416) ring, C-O-C stretching of the furan ring, and various C=C and C-H stretching and bending vibrations from the aromatic systems.

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch | Amide in quinazolinone ring | 1685 - 1660 |

| C=N Stretch | Quinazoline and Pyridine rings | 1615 - 1580 |

| C=C Stretch | Aromatic rings | 1590 - 1450 |

| C-O-C Stretch | Furan ring | 1100 - 1020 |

| Aromatic C-H Stretch | sp² C-H | 3100 - 3000 |

Mechanistic Studies of 2 2 Furyl 3 3 Pyridyl 4 3h Quinazolinone Interactions at the Molecular and Cellular Level

Enzyme Inhibition Kinetics and Binding Mechanism Elucidation

Quinazolinone derivatives are widely recognized for their potent inhibitory effects on various enzymes, particularly protein kinases. The specific substitutions at the 2 and 3-positions of the quinazolinone core, namely the 2-furyl and 3-pyridyl groups in the compound of interest, are crucial in determining the inhibitory potency and selectivity.

Studies on analogous 2-(furan-2-yl)quinazolin-4-one derivatives have demonstrated significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov For instance, certain derivatives with a 2-furyl moiety have shown percentage inhibitory activity ranging from 53% to 84% against EGFR-TK. nih.gov Molecular docking simulations of these compounds into the ATP-binding site of EGFR have revealed key interactions that likely contribute to their inhibitory mechanism. nih.gov

The binding mechanism of quinazolinone derivatives often involves competitive inhibition, where the compound competes with the endogenous substrate (like ATP in the case of kinases) for the active site of the enzyme. The kinetics of this inhibition can be characterized by determining the inhibition constant (Kᵢ), which provides a measure of the inhibitor's affinity for the enzyme. For example, a series of quinazolin-4(3H)-one derivatives showed potent inhibitory activity against multiple tyrosine kinases, including CDK2, HER2, and EGFR, with some compounds acting as ATP-competitive type-I inhibitors. nih.govnih.gov

Molecular docking studies on various quinazolinone derivatives have helped to elucidate their binding modes. For instance, docking of quinazolinones into the active site of cyclooxygenase-2 (COX-2) revealed that the interactions are predominantly through hydrogen bonding and hydrophobic interactions. nih.gov Similarly, studies on quinazolinone derivatives as inhibitors of matrix metalloproteinase-13 (MMP-13) identified key residues like Ala238, Thr245, and Met253 as important for binding and stability of the inhibitor-enzyme complex. nih.gov

While specific kinetic data for 2-(2-FURYL)-3-(3-PYRIDYL)-4(3H)-QUINAZOLINONE is not available, the existing data on related compounds suggest it may act as an inhibitor of one or more protein kinases or other enzymes through competitive binding at the active site.

Table 1: Inhibitory Activity of Selected Quinazolinone Derivatives against Various Enzymes

| Compound Class | Target Enzyme | Observed Inhibition | Reference |

| 2-(furan-2-yl)quinazolin-4-one derivatives | EGFR Tyrosine Kinase | 53-84% inhibition | nih.gov |

| Quinazolin-4(3H)-one derivatives | CDK2, HER2, EGFR | IC₅₀ values in the nanomolar to micromolar range | nih.govnih.gov |

| Quinazolinone derivatives | COX-2 | Downregulation of mRNA expression | nih.gov |

| Quinazolinone derivatives | MMP-13 | Potent inhibitory activity | nih.gov |

| Quinazolin-4(3H)-one derivatives | α-Glycosidase, Acetylcholinesterase | IC₅₀ and Kᵢ values in the nanomolar range | bezmialem.edu.trbezmialem.edu.tr |

Receptor Binding Profiling and Interaction Site Mapping

The interaction of quinazolinone derivatives is not limited to enzymes; they also exhibit significant binding affinities for various receptors, particularly G protein-coupled receptors (GPCRs). The nature of the substituents on the quinazolinone ring system plays a critical role in determining the receptor binding profile and selectivity.

For example, certain quinazoline (B50416) derivatives have been identified as antagonists for adenosine (B11128) receptors. nih.gov Structure-activity relationship (SAR) studies have shown that modifications at the 2- and 4-positions of the quinazoline ring influence the binding affinity and selectivity for different adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). nih.gov The presence of a 3-pyridyl group, as in the compound of interest, has been explored in other quinazolinone series and can contribute to interactions with specific receptor subtypes. For instance, 2,3-disubstituted-4(3H)-quinazolinones bearing a pyridin-2-yl-ethyl moiety at the 3-position have been synthesized and evaluated for their biological activities. researchgate.net

Molecular docking studies have been instrumental in mapping the interaction sites of quinazolinone derivatives within receptor binding pockets. For instance, docking of quinazolinone derivatives into the GABAa receptor has been performed to predict their antiepileptic activity, with some derivatives showing higher binding energy than the standard drug diazepam. ijpsdronline.com These studies often reveal key hydrogen bonds and hydrophobic interactions with specific amino acid residues that are crucial for binding.

While a specific receptor binding profile for this compound has not been reported, the presence of the pyridyl and furyl moieties suggests potential interactions with receptors where aromatic and heterocyclic rings are important for recognition.

Protein-Ligand Interaction Analysis Techniques

To quantitatively characterize the binding of small molecules like this compound to their protein targets, several biophysical techniques are employed. Among the most powerful are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR) is a label-free optical sensing technique that allows for the real-time monitoring of binding events between a ligand and a target protein immobilized on a sensor surface. japtamers.co.uk SPR provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (Kₑ) can be calculated. This technique is highly sensitive and can be used to screen for binding partners and to characterize the kinetics of interactions. japtamers.co.uk

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat changes associated with a binding event. nih.govnih.govtainstruments.comkhanacademy.orgjaptamers.co.uk In an ITC experiment, a solution of the ligand is titrated into a solution containing the protein, and the heat released or absorbed is measured. khanacademy.org This allows for the determination of the binding affinity (Kₐ), the enthalpy of binding (ΔH), the entropy of binding (ΔS), and the stoichiometry of the interaction (n) in a single experiment. tainstruments.comjaptamers.co.uk ITC is considered the gold standard for characterizing binding thermodynamics and does not require labeling or immobilization of the interacting molecules. tainstruments.com

While no specific SPR or ITC data for this compound have been published, these techniques would be invaluable in elucidating its binding affinity and thermodynamics with potential protein targets.

Investigation of Cellular Targets and Molecular Pathways Utilizing Chemical Probes

Chemical probes are small molecules designed to selectively bind to a specific protein target, enabling the study of that target's function in a cellular context. ox.ac.uk Quinazoline-based compounds have been developed as fluorescent probes to visualize and study specific receptors. For example, quinazoline-based small-molecule fluorescent probes have been synthesized for α1-Adrenergic Receptors (α1-ARs), allowing for their detection and subcellular localization imaging. nih.gov These probes typically consist of a quinazoline pharmacophore for receptor recognition and a fluorophore for visualization. nih.gov

Another approach involves using chemical probes in competitive binding assays to identify the cellular targets of a compound of interest. A biotinylated or otherwise tagged version of a known ligand can be used to pull down its target protein from cell lysates. The ability of a test compound, such as this compound, to compete with the probe for binding can then be assessed, providing evidence for direct target engagement. For instance, a chemical probe was developed to target the zinc-finger ubiquitin-binding domain of HDAC6, and competition assays were used to validate the binding of newly synthesized quinazolinone analogues. biorxiv.org

By extension, a suitably modified derivative of this compound could be developed into a chemical probe to identify its direct cellular binding partners and to investigate the molecular pathways it modulates.

Elucidation of Specific Molecular Recognition Events

The biological activity of any compound is fundamentally dependent on the specific molecular recognition events that occur between the ligand and its biological target. These events are governed by a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze these interactions at an atomic level. nih.gov For quinazolinone derivatives, these studies have revealed the importance of the quinazolinone core in establishing key interactions within the binding sites of various proteins. The substituents at the 2- and 3-positions then modulate the affinity and selectivity by forming additional interactions with the surrounding amino acid residues.

For example, in the case of 2-(furan-2-yl)quinazolin-4-one derivatives targeting EGFR, the furan (B31954) ring can participate in π-π stacking or hydrophobic interactions, while the quinazolinone core forms crucial hydrogen bonds with the hinge region of the kinase domain. nih.gov Similarly, the pyridyl group in this compound can act as a hydrogen bond acceptor and participate in cation-π interactions, which could be critical for binding to certain protein targets.

The elucidation of these specific molecular recognition events is crucial for understanding the structure-activity relationships and for the rational design of more potent and selective analogs. ukaazpublications.com

Advanced Applications of 2 2 Furyl 3 3 Pyridyl 4 3h Quinazolinone in Chemical Biology Research

Role as a Scaffold for the Discovery of Novel Chemical Research Tools

The quinazolinone core is widely recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets. The specific arrangement of the furyl and pyridyl substituents in 2-(2-FURYL)-3-(3-PYRIDYL)-4(3H)-QUINAZOLINONE presents a unique three-dimensional structure that could be systematically modified to generate libraries of novel chemical entities.

For instance, the 2-pyridinyl-4(3H)-quinazolinone scaffold has been utilized to develop compounds with anti-influenza A virus activity. nih.gov Similarly, derivatives of 2-(furan-2-yl)quinazolin-4-one have been synthesized and evaluated as potential antiproliferative agents. These examples highlight the potential of the core structure. However, specific research programs that have utilized This compound as a starting point for the generation of new chemical research tools are not described in the current body of scientific literature. The synthesis of analogues with varied substituents on the furyl, pyridyl, or quinazolinone rings could theoretically lead to the discovery of potent and selective modulators of novel biological targets, but this potential remains to be explored.

Application in Lead Optimization Strategies within Academic Research Settings

Lead optimization is a critical phase in drug discovery and academic research, aiming to enhance the potency, selectivity, and pharmacokinetic properties of a promising lead compound. The quinazoline (B50416) scaffold is frequently a subject of such optimization efforts. nih.govnih.gov For example, optimization of 2-aminoquinazolin-4-(3H)-one derivatives has been pursued to develop potent inhibitors of SARS-CoV-2. nih.gov

While these studies underscore the adaptability of the quinazolinone core for lead optimization, there is no specific published research that details the use of This compound as a lead compound in an academic research setting. Such a project would involve systematic structure-activity relationship (SAR) studies, where modifications to the furyl and pyridyl groups would be made to improve target engagement and cellular activity. The absence of such reports suggests that this specific compound has not yet been identified as a lead for a particular biological target in an academic context.

Use in Mechanistic Pharmacological Studies for Receptor Occupancy and Ligand-Receptor Dynamics

Mechanistic pharmacological studies, including receptor occupancy and the analysis of ligand-receptor dynamics, are crucial for understanding how a compound exerts its biological effects. Quinazolinone derivatives have been investigated for their interactions with various receptors, such as the A2A adenosine (B11128) receptor and the cannabinoid receptor type 2. mdpi.comnih.gov These studies often involve techniques like radioligand binding assays, fluorescence polarization, and computational docking to characterize the binding affinity, kinetics, and mode of interaction.

However, a review of the available scientific literature reveals no specific studies focused on the mechanistic pharmacology of This compound . There is no published data on its binding affinity for any specific receptor, nor are there reports on its receptor occupancy or the dynamics of its interaction with a biological target. Such research would be essential to validate its mechanism of action and to support its development as a selective chemical probe or therapeutic agent.

Future Perspectives and Emerging Research Directions for 2 2 Furyl 3 3 Pyridyl 4 3h Quinazolinone

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of quinazolinone derivatives has traditionally been performed using batch chemistry. However, the future synthesis of 2-(2-FURYL)-3-(3-PYRIDYL)-4(3H)-QUINAZOLINONE and its analogs is poised for a technological evolution through the adoption of flow chemistry and automated synthesis.

Flow chemistry offers numerous advantages over traditional batch methods, including enhanced safety, improved reaction control, higher yields, and greater scalability. The precise control over parameters such as temperature, pressure, and reaction time in a continuous flow reactor can lead to cleaner reaction profiles and minimize the formation of byproducts. For the multi-step synthesis often required for complex quinazolinones, integrating these steps into a continuous, automated sequence can significantly reduce manual intervention and production time. Automated platforms can facilitate rapid library synthesis, enabling the efficient creation of a diverse range of derivatives of the parent compound for screening purposes. This approach accelerates the drug discovery process by allowing for high-throughput synthesis and optimization of lead compounds.

Table 1: Comparison of Batch vs. Flow Chemistry for Quinazolinone Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Scalability | Challenging, often requires re-optimization | Straightforward by extending run time |

| Safety | Higher risk with exothermic reactions and hazardous reagents | Improved, smaller reaction volumes, better heat dissipation |

| Process Control | Limited control over mixing and temperature gradients | Precise control over reaction parameters |

| Reproducibility | Can vary between batches | High |

| Automation | Difficult to fully automate | Easily integrated with automated platforms |

Exploration of Novel Interaction Mechanisms and Biological Targets

Quinazolinone derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects. researchgate.netnih.gov They often function by inhibiting key enzymes such as kinases or disrupting processes like tubulin polymerization. nih.govnih.gov

The unique combination of the quinazolinone core with furan (B31954) and pyridine (B92270) rings in this compound suggests the potential for novel biological activities and interaction mechanisms. Future research should focus on screening this compound against a broad and diverse panel of biological targets beyond the conventional ones.

Potential areas for exploration include:

Kinase Profiling: Comprehensive screening against a wide panel of human kinases could identify novel and selective inhibitory activities relevant to oncology or inflammatory diseases. nih.gov

Epigenetic Targets: Investigating the compound's effect on epigenetic modulators like histone deacetylases (HDACs) or methyltransferases could uncover new therapeutic avenues.

GPCR Modulation: The pyridine moiety, a common feature in many G-protein coupled receptor (GPCR) ligands, suggests that this compound could be explored for its antagonist or agonist activity at various GPCRs.

Ion Channel Activity: The heterocyclic nature of the compound makes it a candidate for modulating the activity of various ion channels, which are important targets in neuroscience and cardiology.

Advanced techniques such as chemoproteomics and RNA-sequencing could be employed to identify the molecular pathways modulated by the compound in various cell lines, providing a deeper understanding of its mechanism of action. nih.gov For instance, RNA-seq analysis has been used to reveal that certain quinazolinone derivatives can induce apoptosis-related pathways in cancer cells. nih.gov

Potential as a Template for the Development of New Chemical Entities in Academic Research

The this compound scaffold is an excellent starting point for the development of new chemical entities (NCEs). Its structure contains multiple points for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR). nih.gov The quinazolinone core is considered a "privileged scaffold" due to its ability to bind to a variety of biological targets.

Academic research can leverage this compound as a template to generate libraries of analogs by:

Modifying the Furan Ring: Introducing substituents onto the furan ring or replacing it with other five-membered heterocycles (e.g., thiophene, pyrrole) to probe the impact on biological activity.

Altering the Pyridine Ring: Changing the substitution pattern on the pyridine ring or replacing it with other aromatic or heteroaromatic systems.

Substituting the Quinazolinone Core: Adding various functional groups (e.g., halogens, methoxy (B1213986) groups) to the benzene (B151609) ring of the quinazolinone to modulate pharmacokinetic properties. nih.gov

This systematic approach, often part of a medicinal chemistry campaign, can lead to the identification of compounds with enhanced potency, improved selectivity, and more favorable drug-like properties (e.g., solubility, metabolic stability). mdpi.com The development of molecular hybrids, where the quinazolinone scaffold is combined with other known pharmacophores, represents another promising strategy to develop agents with multifaceted biological activity. rsc.org

Table 2: Potential Modifications of the this compound Scaffold

| Scaffold Position | Modification Strategy | Potential Outcome |

| Position 2 (Furan) | Substitution (e.g., methyl, halogen); Replacement (e.g., thiophene) | Altered binding affinity and selectivity |

| Position 3 (Pyridine) | Isomeric substitution (2-pyridyl, 4-pyridyl); Ring substitution | Modified target interaction and solubility |

| Quinazolinone Ring | Substitution at positions 6, 7, 8 (e.g., -Cl, -OCH3) | Improved pharmacokinetic profile (ADME) |

Challenges and Opportunities in the Continued Research Trajectory of Quinazolinone Derivatives

Despite the immense potential of quinazolinone derivatives, their path from laboratory discovery to clinical application is fraught with challenges. However, these challenges also present significant opportunities for innovation.

Challenges:

Pharmacokinetics and Toxicity: A primary hurdle is achieving a desirable pharmacokinetic profile (ADME - absorption, distribution, metabolism, and excretion) while minimizing toxicity. Many promising compounds fail in later stages of development due to poor in vivo efficacy or unforeseen side effects. mdpi.com

Drug Resistance: For applications in oncology and infectious diseases, the emergence of drug resistance is a major concern that can limit the long-term effectiveness of new agents.

Synthetic Complexity: While many synthetic routes exist, the creation of complex, highly functionalized derivatives can be inefficient, requiring multiple steps and costly reagents. rsc.orgresearchgate.net

Clinical Translation: A significant gap exists between promising preclinical results and successful clinical trials. Many quinazolinone hybrids, despite showing enhanced efficacy in vitro, have not yet reached the clinical phase. rsc.org

Opportunities:

Green Chemistry: There is a growing demand for the development of environmentally benign and efficient synthetic methods. Innovations in catalyst- and solvent-free reactions, such as those using microwave irradiation or developing novel catalytic systems, offer a path toward more sustainable chemical production. rsc.orgrsc.org

Multi-Targeted Agents: Designing single molecules that can modulate multiple biological targets is an emerging paradigm in drug discovery, particularly for complex diseases like cancer. The versatility of the quinazolinone scaffold makes it an ideal platform for creating such multi-targeted agents through molecular hybridization. rsc.org

Combination Therapies: Exploring the synergistic effects of quinazolinone derivatives in combination with existing drugs could enhance therapeutic efficacy and overcome resistance mechanisms. nih.gov

New Therapeutic Areas: The vast chemical space accessible through quinazolinone derivatization provides an opportunity to explore their utility in less-researched therapeutic areas, potentially uncovering novel applications for this versatile class of compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.